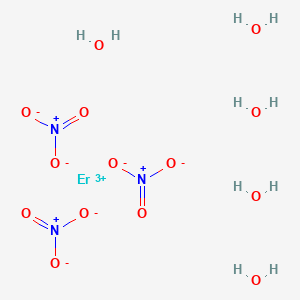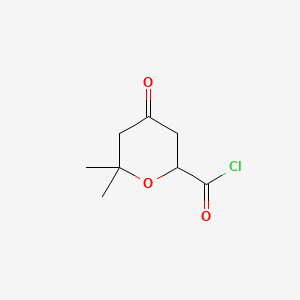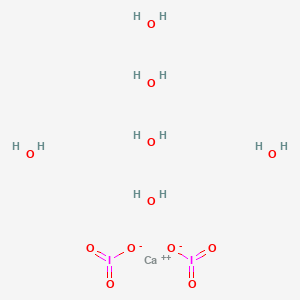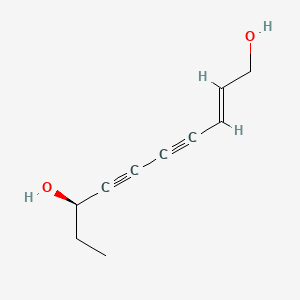
硝酸铒(III) 五水合物
描述
Erbium(III) nitrate pentahydrate: is an inorganic compound with the chemical formula Er(NO₃)₃·5H₂O . It is a salt of erbium and nitric acid, forming pink hygroscopic crystals that are highly soluble in water . This compound is commonly used in various scientific and industrial applications due to its unique properties.
科学研究应用
Chemistry:
Synthesis of Nanomaterials: Erbium(III) nitrate pentahydrate is used as a precursor for synthesizing erbium-doped nanomaterials, which exhibit unique luminescence properties.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Biomedical Research: Erbium(III) nitrate pentahydrate is used in the preparation of materials for biomedical imaging and diagnostic applications.
Industry:
Glass Manufacturing: It is an important colorant in glass manufacturing, imparting a pink hue to the glass.
Porcelain Enamel Glazes: Used as a colorant in porcelain enamel glazes.
作用机制
Target of Action
Erbium(III) nitrate pentahydrate is primarily used as a dopant or precursor in the synthesis of Er-doped nanomaterials . These nanomaterials are often used in luminescence applications, such as in the preparation of yttrium alumino-borate (YAB) thin films and Er + -Yb 3+ co-doped TiO 2 electrode layers .
Mode of Action
It is known that the compound forms pink hygroscopic crystals and readily dissolves in water . It is also known to decompose upon heating .
Biochemical Pathways
It is known that the compound can thermally decompose to form erono3 and then to erbium oxide .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of Erbium(III) nitrate pentahydrate is the production of Er-doped nanomaterials . These materials have luminescent properties and are used in various applications, including the creation of thin films and electrode layers .
Action Environment
The action of Erbium(III) nitrate pentahydrate can be influenced by environmental factors. For example, the compound decomposes upon heating , suggesting that temperature can affect its stability. Additionally, its solubility in water suggests that the presence of water can influence its action and efficacy.
生化分析
Biochemical Properties
It is known that this compound can interact with various biomolecules in the context of its use as a dopant in nanomaterials
Cellular Effects
Given its use in the synthesis of Er-doped nanomaterials, it may influence cell function in this context
Molecular Mechanism
It is known that the compound can decompose to form ErONO3 and then to erbium oxide
Temporal Effects in Laboratory Settings
Both Erbium(III) nitrate and its crystalline hydrate decompose on heating . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
准备方法
Synthetic Routes and Reaction Conditions:
Dissolving Metallic Erbium in Nitric Acid: Metallic erbium is dissolved in nitric acid to form erbium(III) nitrate.
Dissolving Erbium Oxide or Hydroxide in Nitric Acid: Erbium oxide or hydroxide is dissolved in nitric acid, followed by evaporation and crystallization to yield erbium(III) nitrate pentahydrate.
Reaction of Nitrogen Dioxide with Metallic Erbium: This method involves reacting nitrogen dioxide with metallic erbium to produce erbium(III) nitrate.
Industrial Production Methods: The industrial production of erbium(III) nitrate pentahydrate typically involves the large-scale dissolution of erbium oxide in nitric acid, followed by controlled evaporation and crystallization processes to obtain the desired pentahydrate form .
化学反应分析
Types of Reactions:
Thermal Decomposition: Erbium(III) nitrate pentahydrate decomposes upon heating to form erbium oxynitrate (ErONO₃) and eventually erbium oxide (Er₂O₃).
Common Reagents and Conditions:
Thermal Decomposition: Heating erbium(III) nitrate pentahydrate at elevated temperatures leads to its decomposition.
Oxidation Reactions: Erbium(III) nitrate pentahydrate can react with reducing agents under controlled conditions to facilitate oxidation reactions.
Major Products Formed:
Erbium Oxide (Er₂O₃): Formed as a major product during the thermal decomposition of erbium(III) nitrate pentahydrate.
Oxidized Organic or Inorganic Compounds: Resulting from oxidation reactions involving erbium(III) nitrate pentahydrate.
相似化合物的比较
- **Terbium(III)
属性
IUPAC Name |
erbium(3+);trinitrate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHHUEHWVBVASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErH10N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692900 | |
| Record name | Erbium nitrate--water (1/3/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-51-3 | |
| Record name | Erbium nitrate--water (1/3/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erbium(III) nitrate pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is Erbium(III) nitrate pentahydrate used to modify the optical properties of materials?
A: Erbium(III) nitrate pentahydrate serves as a source of Erbium (Er) ions, which act as dopants in various materials. [, , , ] These ions, when incorporated into a host material like silica-titania films [], hematite nanorods [], or porous silicon [], can significantly alter its optical properties. This is due to the unique electronic configuration of Er3+ ions, which enables them to absorb and emit light in the visible and near-infrared regions. For instance, incorporating Erbium(III) nitrate pentahydrate into silica-titania films led to photoluminescence in the visible region. [] Similarly, Erbium doping in vanadium pentoxide films caused a blue shift in UV-Vis absorption spectra due to changes in the V=O bond. []
Q2: What are the advantages of using the sol-gel technique for incorporating Erbium(III) nitrate pentahydrate into materials like titanium dioxide and vanadium pentoxide?
A2: The sol-gel technique offers several advantages for doping materials with Erbium(III) nitrate pentahydrate:
- Precise Control: It allows for precise control over the dopant concentration within the host matrix (titanium dioxide, vanadium pentoxide, etc.). [] This is crucial for tuning the desired optical and catalytic properties.
- Uniform Distribution: The sol-gel method enables a homogeneous distribution of Erbium ions throughout the material, which is essential for achieving uniform optical properties and enhanced catalytic activity. [, ]
- Low Processing Temperatures: Compared to other techniques, sol-gel synthesis often occurs at lower temperatures, minimizing the risk of undesirable phase changes or reactions within the materials. [, ]
Q3: How does Erbium(III) nitrate pentahydrate doping affect the photoelectrochemical performance of hematite nanorods for water splitting?
A: Doping hematite nanorods with Erbium and Titanium, using Erbium(III) nitrate pentahydrate as the Erbium source, significantly enhances their photoelectrochemical water splitting performance. [] This enhancement is attributed to several factors:
- Improved Light Absorption: The presence of Erbium and Titanium dopants broadens the absorption spectrum of hematite, enabling it to utilize a wider range of visible light for water splitting. []
- Reduced Electron-Hole Recombination: Erbium and Titanium doping can create defects within the hematite lattice, which act as trapping sites for photogenerated electrons or holes, thus reducing their recombination rate and increasing the efficiency of charge separation for water splitting. []
- Enhanced Charge Transfer: The dopants can facilitate the transfer of photogenerated charges to the electrode-electrolyte interface, further contributing to the improved photocurrent density observed in doped hematite nanorods. []
Q4: Can you provide an example of how analytical techniques are used to characterize Erbium-doped materials?
A4: Researchers use a variety of analytical techniques to characterize Erbium-doped materials and understand the impact of Erbium(III) nitrate pentahydrate. For example:
- UV-Vis Spectroscopy: This technique helps determine the optical band gap and assess changes in light absorption characteristics upon Erbium doping, providing insights into the material's electronic structure. [, ]
- Photoluminescence Spectroscopy: This method analyzes the light emitted by the material upon excitation, revealing information about energy levels within the material and the efficiency of radiative processes influenced by Erbium ions. [, ]
- X-ray Diffraction: This technique identifies the crystalline phases present in the material and any structural changes induced by Erbium doping. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)

![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)
![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)




